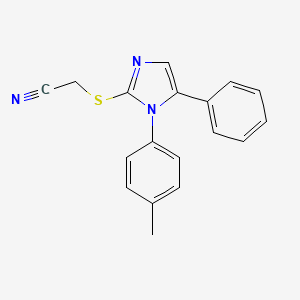

2-((5-苯基-1-(对甲苯基)-1H-咪唑-2-基)硫基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

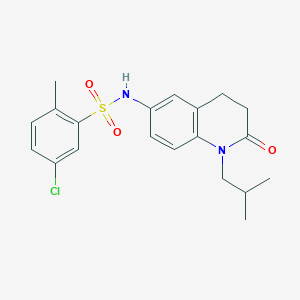

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, cycloaddition, and nucleophilic substitution reactions. For example, the synthesis of similar thiazole and imidazole derivatives has been achieved through reactions involving aldehydes, isocyanides, and amidines in the presence of suitable catalysts and solvents like acetonitrile (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile" can be elucidated using spectroscopic techniques such as FT-IR, UV–Vis, and NMR spectroscopy. These techniques help confirm the presence of functional groups and the overall molecular framework (Kaya & Aydın, 2012).

Chemical Reactions and Properties

The chemical reactions of similar compounds often involve electrophilic and nucleophilic sites that allow for further functionalization. For instance, nucleophilic substitution reactions have been explored with thiophenyl benzoates and pyridines, indicating the reactivity of such compounds under specific conditions (Koh, Han, & Lee, 1999).

科学研究应用

杂环合成

- Rahmati等人(2013年)通过一锅四组分缩合反应开发了一种高效的合成方法,用于合成与2-((5-苯基-1-(对甲苯基)-1H-咪唑-2-基)硫基)乙腈相关的一系列化合物。这种方法对于产生这些化合物的中等至高产率是有用的,表明其在科学研究中大规模合成的潜力(Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013)。

电化学研究

- Soylemez等人(2015年)研究了一种类似于2-((5-苯基-1-(对甲苯基)-1H-咪唑-2-基)硫基)乙腈的新单体,用于电化学共聚合,揭示了其开发具有较低氧化电位和更高光学对比度材料的潜力。这对于创造具有专门电化学性质的新材料具有重要意义(Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015)。

抗氧化活性

- El-Mekabaty(2015年)报道了合成新的含有吡唑并[3,4-d]嘧啶-4-酮基团的杂环化合物,使用与2-((5-苯基-1-(对甲苯基)-1H-咪唑-2-基)硫基)乙腈相关的关键中间体。其中一些化合物显示出与抗坏血酸相当的抗氧化活性,表明它们在研究氧化应激和相关疾病方面具有潜力(El‐Mekabaty, 2015)。

抗菌剂

- Ramalingam等人(2019年)合成了2-((5-苯基-1-(对甲苯基)-1H-咪唑-2-基)硫基)乙腈衍生物,并发现具有显著的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用(Ramalingam, Ramesh, & Sreenivasulu, 2019)。

糖苷酶抑制活性

- Patil等人(2012年)对类似于2-((5-苯基-1-(对甲苯基)-1H-咪唑-2-基)硫基)乙腈的乙腈衍生物进行了研究,展示了显著的糖苷酶抑制活性。这表明在治疗II型糖尿病高血糖方面具有潜在应用(Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012)。

未来方向

The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .

作用机制

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to have diverse biological activities . They have been used as potential pharmaceutical agents, enzyme inhibitors, and in controlled drug delivery polymers .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through a radical approach .

Biochemical Pathways

For instance, they have been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Pharmacokinetics

It’s worth noting that the stability of similar compounds, such as phenylboronic pinacol esters, in water and in 50 mm sodium phosphate ph 74 buffer has been studied . The kinetics of hydrolysis is strongly dependent both on the substituents of boron and on the type of diol .

Result of Action

Similar compounds have been reported to exert localized cytotoxicity for the tumor cell .

Action Environment

It’s worth noting that the stability of similar compounds, such as phenylboronic pinacol esters, can be influenced by the environment . For instance, they may be subject to transesterification with other diols, with the possible binding to carbohydrates, and to hydrolysis .

属性

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTODSQZWOCTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)